(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride
CAS No.: 1966933-35-6
Cat. No.: VC5943639
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1966933-35-6 |
---|---|
Molecular Formula | C13H18ClNO2 |
Molecular Weight | 255.74 |
IUPAC Name | (3-methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride |
Standard InChI | InChI=1S/C13H17NO2.ClH/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H |
Standard InChI Key | UEBSZPNGQAWTQV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)C2CCCNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with a 3-methoxyphenyl group attached at the 3-position and a ketone functional group at the same carbon. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations. The SMILES notation and InChI key provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.73 g/mol |
SMILES | COC1=CC(C2CNCCC2)=CC=C1.[H]Cl |
InChI Key | KTJLKTQSWVXPPM-UHFFFAOYSA-N |
XLogP3 (Partition Coeff) | 2.81 |
Topological Polar Surface Area | 21.26 Ų |
Synthesis and Optimization Strategies
Catalytic Hydrogenation
A principal synthesis route involves hydrogenation of 3-(3-pyridinyl)methoxybenzene using platinum oxide () under acidic conditions. In Example I8, reaction with methanol and hydrochloric acid at 0.34 MPa yielded 93% of the target compound after recrystallization . This method leverages the reduction of the pyridine ring to piperidine, a common strategy in heterocyclic chemistry.
Chiral Resolution
Enantiomerically pure forms are obtained via diastereomeric salt formation with dibenzoyl-D-tartaric acid. Example I10 details the resolution of racemic N-benzyl-3-(3-methoxyphenyl)piperidine, achieving 30% yield of the (+)-enantiomer after hydrogenolysis with 10% palladium-carbon . The optical rotation () confirms chiral purity.
Table 2: Representative Synthetic Routes
Method | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Hydrogenation | , HCl, MeOH | 93% | 137–138.5°C mp |
Chiral Resolution | Pd/C, NaOH, EtOH | 30% | |
LiAlH4 Reduction | LiAlH4, THF, Et3N | 83% | 200.5–202°C mp |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (0.148 mg/mL) and a consensus log P of 2.08, indicative of lipophilicity conducive to blood-brain barrier (BBB) penetration . Its high gastrointestinal absorption (GI absorption score: 0.55) and BBB permeability make it a candidate for central nervous system (CNS)-targeted therapeutics.
Metabolic Interactions
As a CYP2D6 inhibitor (), the compound may alter the metabolism of coadministered drugs reliant on this cytochrome P450 isoform . This property necessitates caution in polypharmacy scenarios but also positions it as a tool for studying drug-drug interactions.
Table 3: Pharmacokinetic Profile
Parameter | Value |
---|---|
Log S (ESOL) | -3.19 (Soluble) |
BBB Permeant | Yes |
P-gp Substrate | Yes |
CYP2D6 Inhibition | Yes |
Skin Permeation (Log Kp) | -5.69 cm/s |
Applications in Pharmaceutical Research
Antibiotic and Antiviral Development
The compound is cataloged under antibiotic/antiviral research (Category 4203) , though specific mechanistic data remain proprietary. Structural analogs of piperidine are known to interfere with viral proteases or bacterial cell wall synthesis, suggesting potential utility in infectious disease therapeutics.
Fluorescent Probes and Staining
With applications in fluorescent probes (Category 1227), the methoxyphenyl group likely serves as a fluorophore or staining enhancer . Its piperidine core may facilitate membrane permeability in live-cell imaging.
Future Directions and Research Gaps
While existing data highlight synthetic methodologies and preliminary pharmacokinetics, in vivo efficacy and toxicity profiles remain underexplored. Future studies should prioritize:
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Mechanistic Studies: Elucidate targets in antibiotic/antiviral contexts.
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Formulation Optimization: Improve solubility for parenteral delivery.
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Toxicogenomics: Assess long-term safety in model organisms.
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